molecular formula C16H16N4OS B429619 5-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE

5-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE

Cat. No.: B429619
M. Wt: 312.4g/mol
InChI Key: BQUAFTQHWNALJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a phenyl group, a sulfanyl group, and a 2-(2-methylphenoxy)ethyl substituent. Tetrazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry, material science, and industrial applications .

Preparation Methods

The synthesis of 5-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE can be achieved through several synthetic routes. One common method involves the reaction of 2-(2-methylphenoxy)ethyl bromide with sodium azide to form the corresponding azide intermediate. This intermediate is then subjected to a cyclization reaction with phenyl isothiocyanate to yield the desired tetrazole compound . The reaction conditions typically involve refluxing in an appropriate solvent such as acetonitrile or ethanol under an inert atmosphere.

Industrial production methods for tetrazoles often utilize eco-friendly approaches, such as the use of water as a solvent and moderate reaction conditions to achieve high yields with minimal environmental impact .

Chemical Reactions Analysis

5-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors with high affinity . This binding can modulate the activity of these targets, leading to various biological effects. The compound’s sulfanyl group can also participate in redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

5-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE can be compared with other tetrazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other tetrazole derivatives.

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4g/mol

IUPAC Name

5-[2-(2-methylphenoxy)ethylsulfanyl]-1-phenyltetrazole

InChI

InChI=1S/C16H16N4OS/c1-13-7-5-6-10-15(13)21-11-12-22-16-17-18-19-20(16)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3

InChI Key

BQUAFTQHWNALJA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCCSC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1OCCSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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